molecular formula C15H17Cl2NO3 B359351 Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate CAS No. 349616-88-2

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate

Cat. No.: B359351
CAS No.: 349616-88-2
M. Wt: 330.2g/mol
InChI Key: NTSBEISTXBQOLS-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C15H17Cl2NO3 It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a dichlorobenzoyl moiety

Properties

CAS No.

349616-88-2

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2g/mol

IUPAC Name

ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)11-4-3-7-18(9-11)14(19)10-5-6-12(16)13(17)8-10/h5-6,8,11H,2-4,7,9H2,1H3

InChI Key

NTSBEISTXBQOLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3,4-dichlorobenzoyl)-4-piperidinecarboxylate
  • 3,5-Dichlorobenzamide derivatives

Uniqueness

Ethyl 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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